1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its broad range of biological activities
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. The structure of the synthesized compounds is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in the inhibition of cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives, such as:
Omeprazole: A well-known proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Nocodazole: An anticancer agent that disrupts microtubule formation.
What sets 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- apart is its unique combination of substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
62871-27-6 |
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Molecular Formula |
C20H13Cl3N2O |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H13Cl3N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25) |
InChI Key |
PVKNHVAUFHESLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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